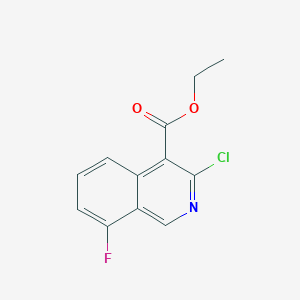
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals and materials science due to their unique biological activities and physical properties . The addition of fluorine atoms to the isoquinoline structure often enhances these properties, making fluorinated isoquinolines particularly valuable in various applications .
Preparation Methods
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various synthetic routes, including the Bischler–Napieralski reaction and the Halex reaction . Industrial production methods often involve the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors . This can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate can be compared with other fluorinated isoquinolines and related compounds:
8-fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: A related compound with a different halogen substitution pattern.
Fluoroquinolones: A class of compounds with a similar fluorinated structure, widely used as antibiotics.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C12H9ClFNO2 |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-7-4-3-5-9(14)8(7)6-15-11(10)13/h3-6H,2H2,1H3 |
InChI Key |
WBGSMHXUJYYKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
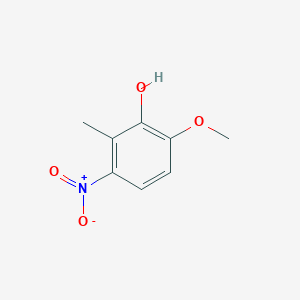
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)

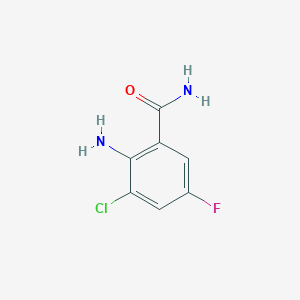




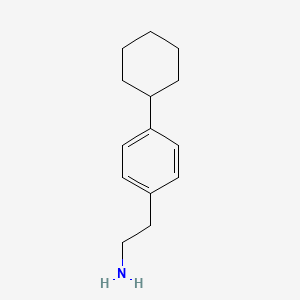
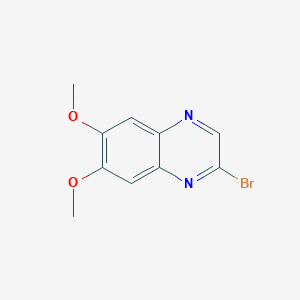
![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
